6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H13FN2 and its molecular weight is 216.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is the 5-T1D receptor . This receptor is a part of the serotonin receptor family, which plays a crucial role in neurotransmission and the regulation of various physiological processes.
Mode of Action
This compound acts as a selective antagonist at the 5-T1D receptor . By binding to this receptor, it prevents the normal signaling process, thereby modulating the activity of the receptor.
Biochemical Pathways
The compound’s action on the 5-T1D receptor affects the serotonin signaling pathway . This pathway is involved in a wide range of physiological processes, including mood regulation, appetite, sleep, and cognition. By acting as an antagonist, the compound can modulate these processes.
Pharmacokinetics
The molecular weight of this compound is 218.23 , which is within the range generally favorable for oral bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of the compound. For instance, the compound is recommended to be stored at -20°C for stability
Properties
IUPAC Name |
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWKDFSEFVFKFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453476 | |
Record name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180161-14-2 | |
Record name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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